Cas no 98296-48-1 (GANODERIC ACID C2(SH))

GANODERIC ACID C2(SH) 化学的及び物理的性質
名前と識別子
-
- GANODERIC ACID C2(SH)
- (3beta,15alpha)-3,7,15-Trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid
- GanodericacidC2
- ganoderic acid C
- GANODERIC ACID C2(AS)
- AKOS037514653
- Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)- (9CI)
- BCP24011
- Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)-
- CID 57396771
- DTXSID701164424
- FT-0775301
- 98296-48-1
- 2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
- C30H46O7
- Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3I(2),15I+/-)-
-
- インチ: InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)
- InChIKey: RERVSJVGWKIGTJ-UHFFFAOYSA-N
- ほほえんだ: CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
計算された属性
- せいみつぶんしりょう: 518.32400
- どういたいしつりょう: 518.32435380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 132Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.057 g/l)(25ºC)、
- PSA: 132.13000
- LogP: 3.92330
GANODERIC ACID C2(SH) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX44870-1mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 1mg |
$137.00 | 2024-07-18 | |
A2B Chem LLC | AX44870-5mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 5mg |
$616.00 | 2024-05-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G27020-10mg |
Ganoderic acid C |
98296-48-1 | ,HPLC≥98% | 10mg |
¥3438.0 | 2023-09-07 | |
1PlusChem | 1P01E9XI-5mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 5mg |
$820.00 | 2024-04-19 | |
A2B Chem LLC | AX44870-10mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 10mg |
$1026.00 | 2024-05-20 | |
1PlusChem | 1P01E9XI-1mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 1mg |
$206.00 | 2024-04-19 | |
1PlusChem | 1P01E9XI-10mg |
Ganoderic acid C2 |
98296-48-1 | ≥95% | 10mg |
$1341.00 | 2024-04-19 |
GANODERIC ACID C2(SH) 関連文献
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
GANODERIC ACID C2(SH)に関する追加情報
GANODERIC ACID C2(SH): A Comprehensive Overview
Ganoderic acid C2(SH), also known by its CAS number 98296-48-1, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, primarily isolated from the Ganoderma lucidum mushroom, belongs to the class of triterpenoids and exhibits a wide range of biological activities. Recent studies have highlighted its potential in anti-inflammatory, anti-tumor, and immunomodulatory applications, making it a subject of intense scientific investigation.
The chemical structure of ganoderic acid C2(SH) is characterized by a complex triterpenoid skeleton with unique functional groups that contribute to its bioactivity. Researchers have employed advanced analytical techniques such as NMR and mass spectrometry to elucidate its structure, which has been instrumental in understanding its mechanism of action. Recent findings suggest that this compound interacts with key cellular pathways involved in inflammation and oxidative stress, thereby offering therapeutic potential for chronic diseases.
In terms of biological activity, ganoderic acid C2(SH) has demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study published in 2023 revealed that this compound significantly reduced inflammation in experimental models of arthritis, indicating its potential as a novel anti-inflammatory agent. Furthermore, its anti-tumor properties have been explored in preclinical models, where it showed selective cytotoxicity against cancer cells while sparing normal cells.
The immunomodulatory effects of ganoderic acid C2(SH) are another area of active research. Studies have shown that this compound enhances the activity of natural killer (NK) cells and modulates the expression of immune-related genes. These findings underscore its potential as an immunotherapeutic agent, particularly in the context of cancer immunotherapy.
From a pharmacological perspective, the bioavailability and metabolic profile of ganoderic acid C2(SH) are critical factors for its therapeutic application. Recent studies have investigated its absorption and metabolism in vivo, providing insights into optimizing its delivery for maximum efficacy. Encapsulation techniques such as nanoemulsions and liposomes have been proposed to enhance its bioavailability, paving the way for future clinical trials.
In conclusion, ganoderic acid C2(SH), with its CAS number 98296-48-1, represents a promising natural product with diverse biological activities. Its potential applications span across anti-inflammatory therapy, cancer treatment, and immunotherapy. As research continues to unravel its mechanisms and optimize its delivery, this compound holds great promise for developing innovative therapeutic agents derived from natural sources.
98296-48-1 (GANODERIC ACID C2(SH)) 関連製品
- 81907-61-1(Ganoderic acid B)
- 100665-42-7(Ganoderenic acid C)
- 120462-48-8(Lanosta-8,20(22)-dien-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b,20E)-)
- 100665-41-6(Ganoderenic acid B)
- 100665-40-5(Ganoderenic acid A)
- 81907-62-2(Ganoderic Acid A)
- 103773-62-2(Ganoderic acid C2)
- 100665-43-8(Ganoderenic acid D)
- 149507-55-1(Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-)
- 2022686-64-0(tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate)
